4-bromo-3-fluoro-N-isopropylbenzamide CAS number search
4-bromo-3-fluoro-N-isopropylbenzamide CAS number search
An In-depth Technical Guide to 4-bromo-3-fluoro-N-isopropylbenzamide
This guide provides a comprehensive technical overview of 4-bromo-3-fluoro-N-isopropylbenzamide, a halogenated aromatic amide of interest to researchers in medicinal chemistry and materials science. As a functionalized building block, its utility lies in the precise arrangement of its substituent groups—a bromine atom, a fluorine atom, and an N-isopropyl amide moiety—which offer multiple points for further chemical modification. This document details the compound's identification, a robust synthetic protocol from its logical precursors, methods for structural characterization, and essential safety considerations.
Precise identification is paramount in chemical research. It is critical to note that while the requested compound is 4-bromo-3-fluoro-N-isopropylbenzamide , a definitive CAS (Chemical Abstracts Service) number for this specific regioisomer is not readily found in major chemical databases as of the time of this writing. However, the regioisomer, 3-bromo-4-fluoro-N-isopropylbenzamide , has been assigned CAS Number 1065073-97-3 . Researchers should exercise extreme care in sourcing starting materials to ensure the correct isomeric structure for their intended synthetic route.
This guide will focus on the synthesis and properties of the requested 4-bromo-3-fluoro-N-isopropylbenzamide .
Table 1: Physicochemical Data
| Property | Value | Source |
| Target Compound: 4-bromo-3-fluoro-N-isopropylbenzamide | ||
| Molecular Formula | C₁₀H₁₁BrFNO | Calculated |
| Molecular Weight | 260.10 g/mol | Calculated |
| Appearance | Predicted: White to off-white solid | Inferred |
| CAS Number | Not assigned | N/A |
| Key Precursor: 4-Bromo-3-fluorobenzoic acid | ||
| Molecular Formula | C₇H₄BrFO₂ | [1][2] |
| Molecular Weight | 219.01 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 190-192 °C | [3] |
| CAS Number | 153556-42-4 | [1][2][4] |
Synthesis of 4-bromo-3-fluoro-N-isopropylbenzamide
The most direct and reliable method for preparing N-substituted benzamides is the coupling of a carboxylic acid with an amine. This protocol details the synthesis via a carbodiimide-mediated reaction, a cornerstone of modern organic synthesis due to its efficiency and mild conditions.
Synthetic Principle & Mechanistic Insight
The reaction proceeds via the activation of the carboxylic acid (4-bromo-3-fluorobenzoic acid) with a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC). This forms a highly reactive O-acylisourea intermediate. While this intermediate can react directly with the amine (isopropylamine), its susceptibility to racemization (if chiral centers are present) and rearrangement into a stable N-acylurea byproduct can lower yields.[5]
To mitigate these side reactions and enhance coupling efficiency, an additive like 1-Hydroxybenzotriazole (HOBt) is introduced. HOBt intercepts the O-acylisourea to form an activated HOBt-ester.[6][7] This new intermediate is less prone to side reactions but remains highly electrophilic, readily undergoing nucleophilic attack by isopropylamine to form the desired stable amide bond and release HOBt.[6] The water-soluble nature of both EDC and its urea byproduct simplifies purification.[8]
Experimental Protocol
Reaction Scheme: 4-bromo-3-fluorobenzoic acid + Isopropylamine --(EDC, HOBt, DIPEA, DMF)--> 4-bromo-3-fluoro-N-isopropylbenzamide
Materials:
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4-Bromo-3-fluorobenzoic acid (1.0 eq)
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N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
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1-Hydroxybenzotriazole (HOBt) (1.2 eq)
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Isopropylamine (1.2 eq)
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N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
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Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate (EtOAc)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate (NaHCO₃) solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-3-fluorobenzoic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
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Solvent Addition: Add anhydrous DMF to dissolve the solids, typically to a concentration of 0.2-0.5 M with respect to the carboxylic acid. Stir the mixture at room temperature for 15 minutes to pre-activate the acid. Causality: Pre-activation ensures the formation of the HOBt-ester before the amine is introduced, maximizing the efficiency of the desired reaction pathway.
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Base and Amine Addition: Add DIPEA (3.0 eq) to the flask, followed by the dropwise addition of isopropylamine (1.2 eq). Causality: DIPEA is a non-nucleophilic base used to neutralize the HCl salt of EDC and the carboxylic acid proton, ensuring the free amine is available for reaction.
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Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting acid.
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Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Causality: The acid wash removes unreacted amine and DIPEA. The bicarbonate wash removes unreacted carboxylic acid and HOBt. The brine wash removes residual water.
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Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The resulting crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 4-bromo-3-fluoro-N-isopropylbenzamide.
Synthesis Workflow Diagram
Caption: Synthesis Workflow Diagram
Structural Elucidation and Characterization
Confirmation of the final product's identity and purity is critical. The following analytical techniques would be employed:
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the isopropyl group (a doublet for the six methyl protons and a septet for the CH proton), aromatic protons with splitting patterns consistent with a 1,2,4-trisubstituted benzene ring, and a broad singlet for the N-H proton.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The spectrum will confirm the presence of 10 distinct carbon environments, including signals for the carbonyl carbon, aromatic carbons (with C-F and C-Br splitting), and the two carbons of the isopropyl group.
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FT-IR (Fourier-Transform Infrared Spectroscopy): Key stretches would include a strong C=O amide carbonyl peak (approx. 1640-1680 cm⁻¹) and an N-H stretch (approx. 3300 cm⁻¹).
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic pattern for a compound containing one bromine atom.
Safety, Handling, and Storage
No specific safety data sheet (SDS) is available for 4-bromo-3-fluoro-N-isopropylbenzamide. Therefore, safety precautions must be based on the known hazards of its precursors and structurally related compounds.
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Precursor Hazards: The starting material, 4-bromo-3-fluorobenzoic acid, is listed as causing skin irritation, serious eye irritation, and potential respiratory irritation.
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General Handling: As a novel research chemical, it should be treated as potentially hazardous. Handle only in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Applications and Research Context
Substituted benzamides are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The specific combination of a bromine atom, a fluorine atom, and an amide linkage in 4-bromo-3-fluoro-N-isopropylbenzamide makes it a valuable intermediate for several reasons:
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Drug Discovery: It can serve as a core fragment for building larger, more complex molecules. The amide bond provides a stable, hydrogen-bonding capable linker.
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Cross-Coupling Reactions: The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups at the 4-position.
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Fluorine Chemistry: The fluorine atom can modulate the electronic properties and metabolic stability of a final drug candidate, often improving its pharmacokinetic profile.
While no specific biological activity has been reported for this compound itself, it is a logical building block for the synthesis of inhibitors for enzymes or receptors where a substituted benzamide pharmacophore is known to be active.
References
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4-Bromo-3-Fluorobenzoic Acid. IndiaMART. [Link]
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Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
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3-Bromo-4-fluoro-N-isopropylbenzamide suppliers and producers. BuyersGuideChem. [Link]
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Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
Sources
- 1. 4-Bromo-3-fluorobenzoic acid | CAS 153556-42-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. 4-Bromo-3-fluorobenzoic acid | CymitQuimica [cymitquimica.com]
- 3. m.indiamart.com [m.indiamart.com]
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- 5. bachem.com [bachem.com]
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